Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula . It is classified as a pyrrolidine derivative, which is a five-membered ring structure containing nitrogen. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules.
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride is synthesized from various precursors through established chemical reactions. The classification of this compound falls under the category of heterocyclic compounds due to the presence of nitrogen in the ring structure. Its IUPAC name is ethyl 2-propylpyrrolidine-2-carboxylate; hydrochloride, and it is recognized by its CAS number 1788024-58-7.
The synthesis of Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride typically involves several steps, including:
The reaction mechanism involves nucleophilic attack on the electrophilic center of chloroacetonitrile by the amine, forming an intermediate that subsequently cyclizes to yield the desired pyrrolidine structure. The final product is isolated as the hydrochloride salt to enhance solubility and stability.
The molecular structure of Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride features a pyrrolidine ring with ethyl and propyl substituents at specific positions. The presence of a carboxylate group contributes to its reactivity and solubility properties.
InChI=1S/C10H19NO2.ClH/c1-3-6-10(7-5-8-11-10)9(12)13-4-2;/h11H,3-8H2,1-2H3;1H
PSYAXNJYMWIKNZ-UHFFFAOYSA-N
.Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions:
These reactions are significant for modifying the compound for specific applications in research and industry.
The mechanism of action for Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride involves its interaction with biological targets such as enzymes and receptors. As a pyrrolidine derivative, it may modulate enzymatic activity or receptor binding, potentially leading to various biological effects. Research into its specific interactions is ongoing, with implications for drug development.
Relevant analyses such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are used to characterize this compound thoroughly .
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride has various applications in scientific research:
The versatility of this compound makes it valuable in multiple fields, from academia to industrial applications.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: